![molecular formula C9H13N4NaO4 B13515071 sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate](/img/structure/B13515071.png)
sodium5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate
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Overview
Description
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate (CAS: 1823423-07-9, EN300-11991539) is a sodium salt derivative of a 1,2,4-triazole scaffold functionalized with a tert-butoxycarbonyl (Boc)-protected aminomethyl group and a carboxylate moiety. Its molecular formula is C₉H₁₃N₄NaO₄ (molecular weight: 264.22 g/mol) . The Boc group enhances stability against nucleophilic degradation, making it valuable in peptide synthesis and medicinal chemistry as a protective intermediate. The sodium carboxylate group improves aqueous solubility, facilitating its use in biological or pharmaceutical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate typically involves the protection of an amine group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The protected amine is then reacted with a triazole derivative to form the desired compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and acetonitrile, and the reactions are typically carried out at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the triazole ring.
Reduction: Reduction reactions can be used to modify the triazole ring or the Boc-protected amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve the use of solvents like dichloromethane and methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized triazole derivatives, while substitution reactions can produce a variety of functionalized triazole compounds .
Scientific Research Applications
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate involves the interaction of the triazole ring and the Boc-protected amine with various molecular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, while the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then interact with other molecules .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Analogues
Methyl 5-[(4-tert-Butylbenzoyl)amino]-1H-1,2,4-triazole-3-carboxylate (CID 2314952)
- Molecular Formula : C₁₅H₁₈N₄O₃
- Key Features: Substituted with a 4-tert-butylbenzoyl group instead of Boc-aminomethyl. Methyl ester instead of sodium carboxylate. Higher lipophilicity (logP) due to the aromatic tert-butylbenzoyl group, favoring membrane permeability but reducing aqueous solubility compared to the sodium salt .
5-Cyclobutyl-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic Acid (CAS 1707563-18-5)
- Molecular Formula : C₁₄H₁₅N₃O₃
- Carboxylic acid form reduces solubility in neutral aqueous media compared to the sodium carboxylate derivative .
5-{[(tert-Butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-4-carboxylic Acid (CAS 1179765-94-6)
- Molecular Formula : C₁₃H₁₆N₂O₃
- Key Features :
Comparative Data Table
Research Findings and Key Observations
Reactivity and Stability
- The Boc group in the target compound provides superior stability under basic and nucleophilic conditions compared to acetylated analogues (e.g., methyl 1-acetyl-5-amino-1H-triazole-3-carboxylate), which are prone to hydrolysis at elevated temperatures .
- Sodium carboxylate enhances solubility (>50 mg/mL in water) compared to methyl esters or carboxylic acids, which require organic solvents for dissolution .
Biological Activity
Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate is a triazole derivative that has garnered attention for its potential biological activities. This compound, identified by its CAS number 2613385-45-6, exhibits a molecular weight of 264.21 g/mol and a molecular formula of C₉H₁₃N₄NaO₄. The unique structure of triazoles contributes to a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The chemical structure of sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate can be represented as follows:
This compound features a triazole ring which is known for its ability to interact with various biological targets.
Antifungal Activity
Triazole derivatives are well-documented for their antifungal properties. Research indicates that sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate may exhibit significant antifungal activity due to its structural characteristics. A comparative study on various triazole derivatives showed that modifications in the side chains could enhance antifungal efficacy against pathogenic fungi by inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that triazoles can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Properties
In addition to antifungal and anticancer activities, triazole derivatives have also been investigated for their anti-inflammatory effects. The presence of specific functional groups in the triazole structure can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Study on Antifungal Efficacy
A recent study evaluated the antifungal activity of several triazole derivatives against Candida species. Sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate was included in the screening and exhibited an inhibition zone comparable to established antifungal agents. The study highlighted the importance of structural modifications in enhancing bioactivity .
Anticancer Mechanisms
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate induced significant cytotoxicity at micromolar concentrations. Mechanistic investigations revealed that the compound triggered apoptosis through the intrinsic pathway involving mitochondrial membrane potential disruption and caspase activation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for sodium 5-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,4-triazole-3-carboxylate?
- Methodological Answer : The synthesis typically involves two key steps: (1) Boc protection of the amine group and (2) carboxylation.
- Step 1 : React 5-(aminomethyl)-1H-1,2,4-triazole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent (e.g., THF or dioxane) under basic conditions (e.g., triethylamine) to introduce the tert-butoxycarbonyl (Boc) group .
- Step 2 : Convert the carboxylic acid to the sodium carboxylate via saponification of the corresponding methyl ester (e.g., using NaOH/MeOH) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : 1H-NMR identifies protons on the triazole ring (~7.5-8.5 ppm) and Boc group (1.3 ppm). 13C-NMR confirms the carboxylate (170 ppm) and Boc carbonyl (~155 ppm) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. ORTEP-3 can visualize the triazole core and Boc-protected amine .
- Mass Spectrometry : ESI-MS in negative ion mode confirms the molecular ion peak (e.g., m/z 264.22 for C9H13N4NaO4−) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Applications :
- Intermediate for Nucleoside Analogues : Used to synthesize antiviral agents (e.g., Ribavirin derivatives) via substitution at the triazole C-5 position .
- Peptide Mimetics : The Boc group enables selective deprotection for coupling with amino acids or other pharmacophores .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during Boc deprotection?
- Optimization Strategy :
- Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for controlled deprotection. Avoid prolonged exposure to prevent triazole ring degradation .
- Temperature Control : Conduct reactions at 0–4°C to suppress side reactions. Monitor via in-situ IR for carbonyl group disappearance (~1680 cm−1) .
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Approach :
- High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use SHELXD for phase determination and SHELXL for refinement .
- Electron Density Maps : Analyze the triazole N-H positions to distinguish 1H- vs. 2H-tautomers. Hydrogen-bonding patterns (e.g., N–H···O interactions) provide additional validation .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Computational Workflow :
- DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic attacks at the triazole C-5 position. B3LYP/6-31G(d) is suitable for geometry optimization .
- Solvent Effects : Include implicit solvation (e.g., PCM model for DMSO) to assess steric hindrance from the Boc group .
Q. How can contradictory solubility data in polar solvents be resolved?
- Analysis Framework :
- Solubility Screening : Test in DMSO, water, and MeOH at 25°C. Use UV-Vis spectroscopy (λ = 260 nm) for quantification .
- Counterion Effects : Compare sodium carboxylate solubility with potassium or lithium salts. Ionic radius differences may explain discrepancies .
- Mitigation : If solubility is low, employ co-solvents (e.g., 10% PEG-400 in water) or salt metathesis (e.g., ion exchange with HCl) .
Properties
Molecular Formula |
C9H13N4NaO4 |
---|---|
Molecular Weight |
264.21 g/mol |
IUPAC Name |
sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C9H14N4O4.Na/c1-9(2,3)17-8(16)10-4-5-11-6(7(14)15)13-12-5;/h4H2,1-3H3,(H,10,16)(H,14,15)(H,11,12,13);/q;+1/p-1 |
InChI Key |
BUDXWBYWPMVCLJ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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